molecular formula C11H18F2N2O2 B13476193 Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 2919955-27-2

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate

Katalognummer: B13476193
CAS-Nummer: 2919955-27-2
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: IGGURDGHUOEXFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a spirocyclic framework contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable amine with a difluorocyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spirocyclic compounds, while hydrolysis will produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spirocyclic structure may also contribute to its unique interaction with biological molecules, affecting various pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the difluoro substitution in tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate distinguishes it from other similar compounds. This substitution can significantly alter its chemical properties, such as reactivity and binding affinity, making it a unique and valuable compound for various applications.

Eigenschaften

CAS-Nummer

2919955-27-2

Molekularformel

C11H18F2N2O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

tert-butyl 2,2-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-14-7-10(15)6-11(10,12)13/h14H,4-7H2,1-3H3

InChI-Schlüssel

IGGURDGHUOEXFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.